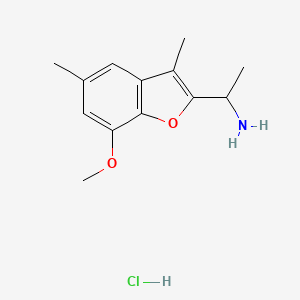

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

CAS No.: 1354951-24-8

Cat. No.: VC3392677

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354951-24-8 |

|---|---|

| Molecular Formula | C13H18ClNO2 |

| Molecular Weight | 255.74 g/mol |

| IUPAC Name | 1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H17NO2.ClH/c1-7-5-10-8(2)12(9(3)14)16-13(10)11(6-7)15-4;/h5-6,9H,14H2,1-4H3;1H |

| Standard InChI Key | PKXWJRTWXAGSSV-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N.Cl |

| Canonical SMILES | CC1=CC2=C(C(=C1)OC)OC(=C2C)C(C)N.Cl |

Introduction

Chemical Structure and Properties

Structural Features

1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride possesses a complex structure with multiple functional groups that contribute to its chemical and biological properties. The compound's architecture consists of a benzofuran core (a benzene ring fused to a furan ring) with several strategic substitutions:

-

A methoxy group (-OCH₃) at position 7 of the benzofuran

-

Methyl groups (-CH₃) at positions 3 and 5 of the benzofuran

-

An ethanamine side chain (-CH(CH₃)NH₂) at position 2

-

A hydrochloride salt form (HCl)

The benzofuran nucleus provides a rigid, planar heterocyclic scaffold that serves as the foundation for the compound's pharmacological properties. The distribution of substituents around this core structure creates a unique electronic environment that influences the compound's reactivity, binding affinity, and biological activity profile.

Physical and Chemical Properties

While specific empirical data for this exact compound is limited in the available literature, its properties can be estimated based on related benzofuran derivatives. The molecular formula is likely C₁₃H₁₈ClNO₂, with an estimated molecular weight of approximately 255.74 g/mol.

Table 1: Estimated Physical Properties of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₃H₁₈ClNO₂ | Structural analysis |

| Molecular Weight | ~255.74 g/mol | Calculated from atomic weights |

| Physical Appearance | White to off-white crystalline solid | Typical for hydrochloride salts |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents | Common for hydrochloride salts |

| Melting Point | 180-220°C (estimated) | Based on similar benzofuran derivatives |

| pKa | ~8-9 (estimated for conjugate acid) | Based on similar primary amine salts |

| LogP | ~2.8-3.2 (estimated) | Based on related benzofuran structures |

The methoxy group at position 7 likely contributes to hydrogen bonding capabilities and may affect the compound's interaction with biological targets. The methyl groups at positions 3 and 5 would be expected to increase lipophilicity relative to the non-methylated analog, potentially affecting membrane permeability and distribution in biological systems.

Synthesis and Preparation

Proposed Synthetic Route

Based on similar syntheses described in the literature for related compounds, the following steps might be employed:

Table 2: Proposed Synthetic Steps for 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

| Step | Reaction Type | Description | Reagents and Conditions |

|---|---|---|---|

| 1 | Core Formation | Synthesis of 7-methoxy-3,5-dimethyl-benzofuran | Starting from appropriately substituted phenols and α-halo ketones in basic conditions |

| 2 | Side Chain Introduction | Addition of acetyl group at position 2 | Lewis acid-catalyzed acylation (e.g., AlCl₃ in DCM at 0°C) |

| 3 | Reductive Amination | Conversion of ketone to primary amine | NaBH₃CN, NH₄OAc in methanol, room temperature, 24-48 hours |

| 4 | Salt Formation | Conversion to hydrochloride salt | HCl in diethyl ether, room temperature, crystallization |

Alternative Synthetic Approaches

An alternative approach might involve:

-

Starting from 7-methoxy-3,5-dimethylbenzofuran-2-carboxylic acid

-

Conversion to acid chloride using thionyl chloride

-

Reaction with ammonia to form the primary amide

-

Reduction of the amide to the primary amine using lithium aluminum hydride (LAH)

-

Salt formation with HCl

This approach is similar to the synthetic strategy outlined for related benzofuran derivatives in the literature , where researchers converted benzofuran-3-yl-acetic acid to the corresponding acid chloride, which was then reacted with amines and subsequently reduced to form the final products.

The purification of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride would likely involve recrystallization from appropriate solvents such as ethanol/diethyl ether mixtures to obtain a high-purity crystalline product suitable for analytical and biological evaluation.

Comparison with Related Compounds

Structural Analogs

To better understand the properties and potential applications of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, it is valuable to compare it with structurally related compounds. This comparative analysis provides insights into how specific structural modifications might influence the compound's physicochemical and biological properties.

Table 3: Comparison of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride with Related Compounds

Structure-Activity Relationships

The presence of methyl groups at positions 3 and 5 in 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride would be expected to have several significant effects on the compound's properties:

-

Increased lipophilicity compared to the non-methylated analog

-

Enhanced blood-brain barrier penetration due to greater lipophilicity

-

Altered electronic distribution of the benzofuran ring system

-

Modified interactions with biological targets due to steric effects

-

Potentially increased metabolic stability by blocking positions susceptible to oxidative metabolism

The methoxy group at position 7, which is also present in some related compounds, likely participates in hydrogen bonding interactions with potential biological targets. This moiety could be critical for recognition by specific receptors or enzymes, potentially influencing the compound's pharmacological profile.

These structure-activity relationships highlight how seemingly minor structural modifications can significantly impact a compound's biological behavior and pharmaceutical potential.

| Potential Application | Hypothesized Mechanism of Action | Supporting Evidence from Related Compounds |

|---|---|---|

| Anticancer Activity | Induction of apoptosis through ROS generation; inhibition of tubulin polymerization | Benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines including leukemia and solid tumors |

| Antimicrobial Activity | Inhibition of bacterial cell wall synthesis; disruption of cellular membranes | Halogenated benzofuran compounds exhibit antibacterial properties against both gram-positive and gram-negative bacteria |

| Neurological Effects | Modulation of monoaminergic neurotransmission; interaction with specific receptor subtypes | Similar compounds may interact with serotonin, dopamine, or other neurotransmitter systems in the CNS |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory enzymes (COX, LOX); reduction of cytokine production | Benzofuran derivatives have demonstrated inhibitory effects on inflammatory mediator production |

The methyl groups at positions 3 and 5 might enhance certain biological activities compared to the non-methylated analog. For example, increased lipophilicity could improve penetration into bacterial cell membranes, potentially enhancing antimicrobial activity. Similarly, improved blood-brain barrier penetration could increase CNS activity, making the compound potentially more effective for neurological applications.

Analytical Characterization

Spectroscopic Characterization

For definitive identification and characterization of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, various spectroscopic techniques would be employed, similar to those used for related compounds :

Table 5: Expected Spectroscopic Characteristics of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride

Based on analytical techniques described for related compounds , these spectroscopic methods would be critical for confirming the structure and purity of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be valuable for assessing the purity of 1-(7-Methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride and detecting potential synthetic impurities. Similar benzofuran derivatives have been analyzed using these techniques , providing precedent for the analytical approach.

For HPLC analysis, a C18 reversed-phase column with gradient elution using acetonitrile/water with 0.1% formic acid would likely be suitable. Detection could be accomplished using UV absorption at approximately 254-280 nm, where the benzofuran chromophore typically exhibits strong absorption.

For GC-MS analysis, derivatization might be necessary due to the polar amine group. Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar reagents could improve chromatographic properties and provide characteristic mass spectral fragmentation patterns for identification.

Predicted Research Findings

| Assay Type | Testing Parameters | Predicted Outcome | Rationale |

|---|---|---|---|

| Receptor Binding | 5-HT, dopamine, adrenergic, and other CNS receptors | Moderate affinity for monoaminergic receptors | Structure suggests potential interaction with neurotransmitter systems |

| Cytotoxicity | MTT/MTS assays on cancer cell lines (e.g., K562, MCF-7, A549) | IC₅₀ values in the low to mid-micromolar range | Related benzofuran derivatives show anticancer potential |

| Antimicrobial Activity | MIC determination against gram-positive and gram-negative bacteria | Moderate activity against gram-positive bacteria | Lipophilic nature may facilitate membrane penetration |

| Enzyme Inhibition | COX, LOX, tyrosine kinase, topoisomerase | Potential inhibitory activity | Heterocyclic structure suitable for enzyme binding site interactions |

Pharmacokinetic Considerations

The addition of methyl groups at positions 3 and 5 would likely enhance the compound's lipophilicity compared to the non-methylated analog, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Specifically:

-

Absorption: Enhanced lipophilicity might improve passive diffusion across biological membranes

-

Distribution: Greater blood-brain barrier penetration would be expected

-

Metabolism: The methyl groups might block positions otherwise susceptible to oxidative metabolism, potentially increasing metabolic stability

-

Excretion: The hydrochloride salt form would facilitate renal excretion of the compound

These pharmacokinetic considerations would be critical for evaluating the compound's potential as a drug candidate or research tool.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume